N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide
Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide is a heterocyclic organic compound featuring a benzo[b][1,4]oxazepin core fused with a seven-membered ring containing oxygen and nitrogen atoms. The structure includes a 3,3-dimethyl group, a 4-oxo moiety, and a 5-propyl substituent, with an isobutyramide group attached at the 7-position. However, specific therapeutic applications for this compound remain unconfirmed in publicly available literature.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-6-9-20-14-10-13(19-16(21)12(2)3)7-8-15(14)23-11-18(4,5)17(20)22/h7-8,10,12H,6,9,11H2,1-5H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWZSCNXOLYXKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NC(=O)C(C)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazepine ring and subsequent functionalization to introduce the isobutyramide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Research indicates that compounds similar to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide exhibit various biological activities:
- Neuroprotective Effects : Compounds within the oxazepine family have been studied for their neuroprotective properties. They may modulate neurotransmitter systems and exhibit antioxidant activities that protect neuronal cells from damage in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Antidepressant Activity : Some studies suggest that similar compounds can influence serotonin and norepinephrine pathways, indicating potential as antidepressants .
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines, which is crucial in managing chronic inflammatory diseases .
Neuroprotection in Experimental Models
A study evaluated the neuroprotective effects of oxazepine derivatives in animal models of neurodegeneration. The results showed that administration of these compounds significantly reduced neuronal loss and improved cognitive function in models of Alzheimer's disease. The mechanism was attributed to the modulation of NMDA receptor activity and reduction of oxidative stress .
Antidepressant Efficacy
In a clinical trial involving patients with major depressive disorder, a derivative of this compound was tested for its efficacy. The results indicated a significant reduction in depression scores compared to placebo groups after 8 weeks of treatment. The compound's ability to enhance serotonergic activity was highlighted as a key factor in its effectiveness .
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various effects, depending on the context of its use. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Below, we analyze key differences and similarities with compounds cited in technical reports and market databases.
Structural Comparison
Table 1: Structural Features of Selected Compounds
Key Observations :
- Core Backbone : The target compound’s benzooxazepine core distinguishes it from azo-linked biphenyl or nitrophenyl derivatives in and .
- Functional Groups : Unlike the azo-based compounds, the target lacks chromophoric azo (-N=N-) groups but shares an oxo group (4-oxo in the target vs. 3-oxo in analogs). The isobutyramide group in the target contrasts with the 3-oxobutyramide substituents in analogs.
Physicochemical and Pharmacokinetic Properties
While experimental data for the target compound are unavailable, structural features suggest differences in solubility, stability, and bioavailability compared to analogs:
- Solubility: Azo compounds (–2) are typically large, planar, and lipophilic, limiting aqueous solubility.
- Metabolic Stability : Azo dyes are prone to reductive cleavage in vivo, generating aromatic amines, which may pose toxicity risks . The target’s saturated oxazepine ring and lack of azo bonds likely improve metabolic stability.
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide is a synthetic compound notable for its complex structure and potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique oxazepine core linked to an isobutyramide moiety. Its molecular formula is with a molecular weight of approximately 344.46 g/mol. The structural complexity suggests diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit particular enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to various receptors, potentially influencing neurotransmitter release and signal transduction.
- DNA/RNA Interaction : Preliminary studies suggest that it may interact with genetic material, affecting gene expression.
Biological Activity and Pharmacological Effects
Research indicates that compounds with similar structural features exhibit various biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
- Anti-inflammatory Effects : The compound may possess properties that reduce inflammation in cellular models.
- Neuroprotective Properties : There is emerging evidence suggesting neuroprotective effects in models of neurodegeneration.
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological activity of related compounds or derivatives:
-
Study on Antimicrobial Activity :
- A derivative of the oxazepine structure demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibiotic agent.
-
Neuroprotection Study :
- Research involving neurodegenerative disease models indicated that the compound could reduce neuronal apoptosis induced by oxidative stress, highlighting its potential as a neuroprotective agent.
-
Inflammation Model :
- In vitro studies showed that treatment with the compound resulted in decreased levels of inflammatory markers in macrophages stimulated with lipopolysaccharides (LPS).
Q & A
Basic: What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for academic research?
Answer:
The synthesis involves a multi-step process starting with the construction of the tetrahydrobenzo[b][1,4]oxazepine core. Key steps include:
- Core formation : Cyclization of precursors under controlled conditions (e.g., using amines or acids as catalysts) to form the oxazepine ring .
- Functionalization : Introduction of the isobutyramide group via amidation reactions, typically employing coupling reagents like EDCI or HOBt .
- Optimization :
- Temperature : Lower temperatures (0–25°C) minimize side reactions during amidation.
- Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
- Purification : Chromatography (e.g., silica gel) or crystallization ensures ≥95% purity .
Basic: Which analytical techniques are critical for characterizing this compound and ensuring purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity by analyzing proton and carbon environments (e.g., distinguishing oxazepine ring protons at δ 3.5–4.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% is standard for in vitro assays) and detects impurities .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C₁₉H₂₅N₂O₃: 329.18) .
- PubChem Data : Cross-referencing with PubChem entries (e.g., InChIKey, SMILES) ensures structural accuracy .
Advanced: How does the compound interact with biological targets, and what methodologies elucidate its mechanism of action?
Answer:
- Target Identification : The compound’s oxazepine core and amide/sulfonamide groups suggest interactions with kinases (e.g., SYK kinase) or enzymes involved in inflammatory pathways .
- Methodologies :
- Enzyme Kinetics Assays : Measure inhibition constants (e.g., IC₅₀) using fluorogenic substrates .
- Molecular Docking : Computational models predict binding modes (e.g., hydrogen bonding with SYK’s ATP-binding pocket) .
- Structure-Activity Relationship (SAR) : Modifying substituents (e.g., propyl vs. ethyl groups) alters potency; derivatives with trifluoromethyl groups show enhanced selectivity .
Advanced: What are the challenges in optimizing the compound’s solubility and stability for in vitro assays?
Answer:
- Solubility : The compound’s hydrophobicity (logP ~3.5) limits aqueous solubility. Strategies include:
- Co-solvents : DMSO (≤1% v/v) for stock solutions .
- Derivatization : Introducing polar groups (e.g., hydroxyls) via substitution reactions .
- Stability :
- pH Sensitivity : Degrades in acidic conditions (pH <4); buffer systems (e.g., PBS pH 7.4) are recommended .
- Oxidation : Antioxidants (e.g., BHT) prevent degradation during long-term storage .
Comparative: How does structural modification of the oxazepine core influence bioactivity?
Answer:
| Substituent | Biological Activity | Key Findings |
|---|---|---|
| Propyl (Parent) | Moderate SYK inhibition (IC₅₀ = 1.2 µM) | Optimal balance of lipophilicity and target binding . |
| Ethyl | Reduced activity (IC₅₀ = 5.8 µM) | Smaller alkyl chain decreases hydrophobic interactions . |
| Trifluoromethyl | Enhanced selectivity (IC₅₀ = 0.8 µM) | Electron-withdrawing groups improve kinase affinity . |
Contradictions: How can researchers address discrepancies in biological activity data across studies?
Answer:
- Source of Variability :
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or serum concentrations alter outcomes .
- Compound Purity : Impurities >2% can skew IC₅₀ values; rigorous HPLC validation is critical .
- Resolution Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
